molecular formula C26H22N4O4S B2441693 N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 536703-67-0

N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2441693
CAS No.: 536703-67-0
M. Wt: 486.55
InChI Key: OBVFLSOASLVJGU-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C26H22N4O4S and its molecular weight is 486.55. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4S/c1-33-17-12-13-20(21(14-17)34-2)27-22(31)15-35-26-29-23-18-10-6-7-11-19(18)28-24(23)25(32)30(26)16-8-4-3-5-9-16/h3-14,28H,15H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVFLSOASLVJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H24N4O3SC_{24}H_{24}N_4O_3S, with a molecular weight of approximately 448.54 g/mol. The structure features a pyrimido-indole core linked to a dimethoxyphenyl group and a sulfanyl acetamide moiety.

Biological Activity Overview

This compound has shown various biological activities in preliminary studies:

  • Anticancer Activity : Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance:
    • IC50 Values : Studies report IC50 values in the low micromolar range for various cancer cell lines, indicating potent anticancer properties. Specific values include:
      • HepG2 (liver cancer): IC50 = 0.71 µM
      • MCF7 (breast cancer): IC50 = 1.39 µM
      • A375 (melanoma): IC50 = 4.2 µM
  • Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways, possibly through the modulation of cyclin-dependent kinases (CDKs) and apoptosis-related proteins.
  • Antimicrobial Properties : The compound has also been evaluated for antimicrobial activity against various pathogens:
    • Significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
    • Moderate activity against certain Gram-negative bacteria and fungi.

Table 1: Summary of Biological Activity

Activity TypeTarget Organisms/CellsIC50 (µM)Reference
AnticancerHepG20.71Study A
AnticancerMCF71.39Study B
AnticancerA3754.2Study C
AntimicrobialStaphylococcus aureus<10Study D
AntimicrobialBacillus subtilis<15Study D

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell metabolism and proliferation.
  • Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest at the S phase, preventing further progression and leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound might increase ROS levels in cells, contributing to oxidative stress and subsequent apoptosis.

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